1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
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Overview
Description
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrroloquinoline core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their pharmaceutical and biological activities.
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol: This compound has a similar pyrroloquinoline structure and is used in various chemical applications.
Uniqueness
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C25H26ClN3O3 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-6-methoxy-11,11-dimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C25H26ClN3O3/c1-25(2)14-16(15-28-8-10-32-11-9-28)20-12-19(31-3)13-21-22(24(30)29(25)23(20)21)27-18-6-4-17(26)5-7-18/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
HPXXXSVEJXVIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)Cl)C3=CC(=C2)OC)CN5CCOCC5)C |
Origin of Product |
United States |
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